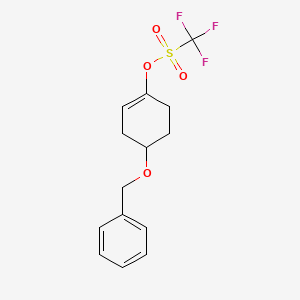
4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C14H15F3O4S. It is a triflate ester, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of 4-(benzyloxy)cyclohex-1-en-1-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The triflate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: Under basic conditions, the triflate group can be eliminated to form alkenes.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Bases: Pyridine, triethylamine.
Catalysts: Palladium complexes for coupling reactions.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions yield substituted cyclohexenes, while elimination reactions yield alkenes.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate is used in various scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It can be used to introduce functional groups into drug candidates.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate involves the activation of the cyclohexene ring towards nucleophilic attack. The triflate group is a good leaving group, which facilitates the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclohexenyl trifluoromethanesulfonate: Similar in structure but lacks the benzyloxy group.
Cyclohex-1-en-1-yl trifluoromethanesulfonate: Another similar compound used in organic synthesis.
Uniqueness
4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate is unique due to the presence of the benzyloxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Eigenschaften
Molekularformel |
C14H15F3O4S |
|---|---|
Molekulargewicht |
336.33 g/mol |
IUPAC-Name |
(4-phenylmethoxycyclohexen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C14H15F3O4S/c15-14(16,17)22(18,19)21-13-8-6-12(7-9-13)20-10-11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2 |
InChI-Schlüssel |
JQHYNTFHGAOGQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CCC1OCC2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


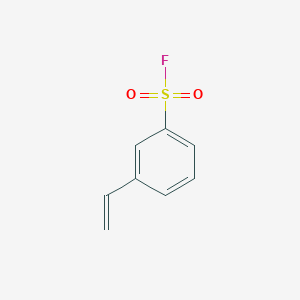
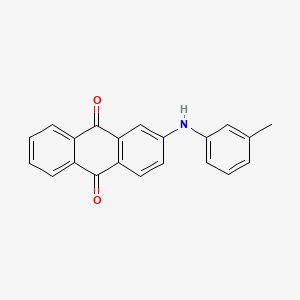
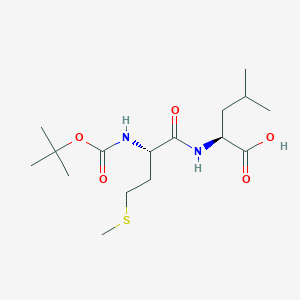
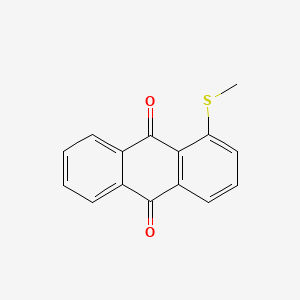
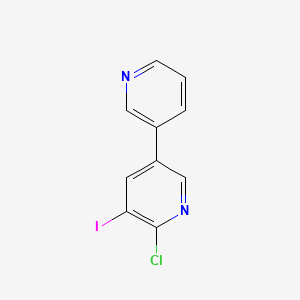
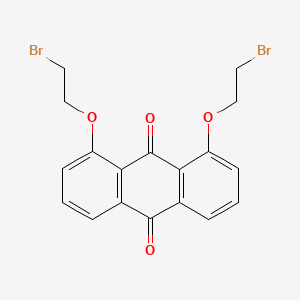
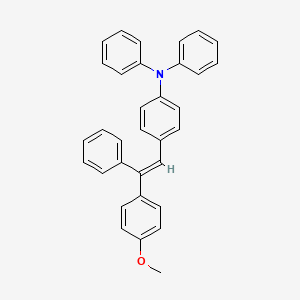
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
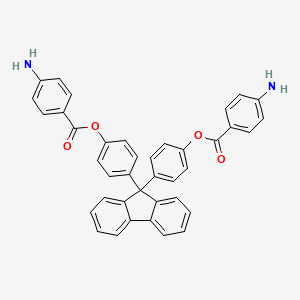

![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
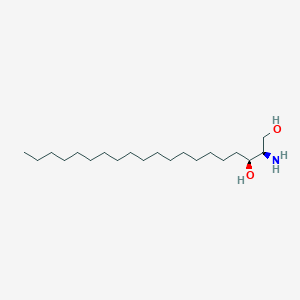
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
